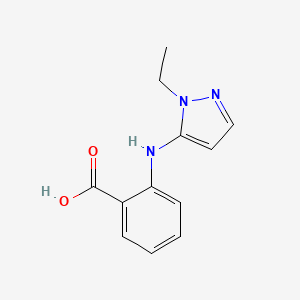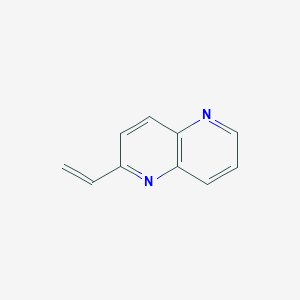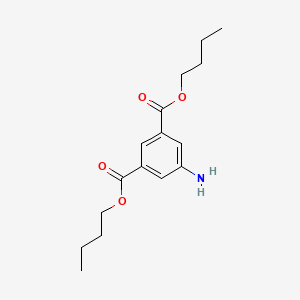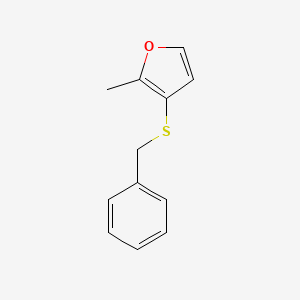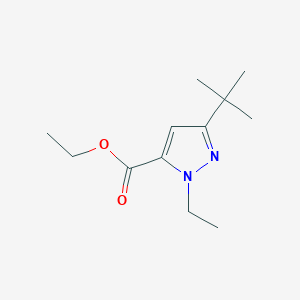
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction parameters. The starting materials are often readily available and cost-effective, making the large-scale synthesis economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or ethers.
Applications De Recherche Scientifique
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in esterification or hydrolysis reactions, affecting the compound’s bioavailability and metabolic stability.
Comparaison Avec Des Composés Similaires
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of an ethyl group, which can influence its electronic properties and interactions with biological targets.
Ethyl 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylate: The presence of a phenyl group can enhance π-π interactions and potentially increase binding affinity to certain receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric and electronic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethyl 5-tert-butyl-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-14-9(11(15)16-7-2)8-10(13-14)12(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
NJEHBSIHECHBBK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


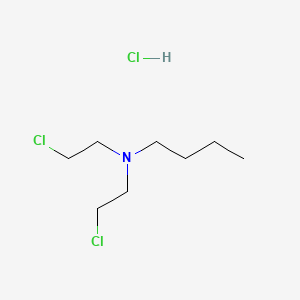
![6-Acetylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8712942.png)
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
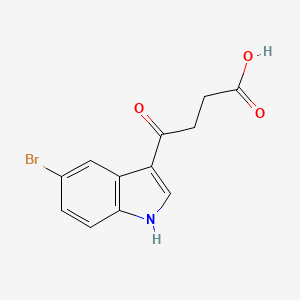
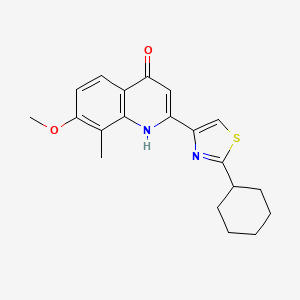
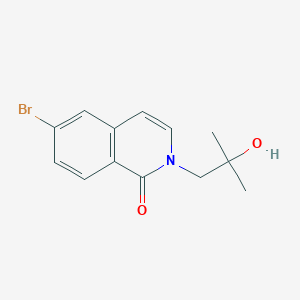
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
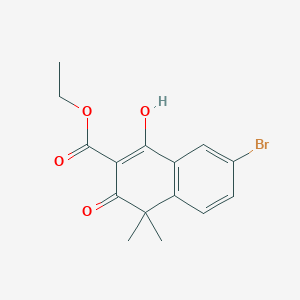
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)
